molecular formula C22H17ClN2O5 B12213851 N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12213851
M. Wt: 424.8 g/mol
InChI Key: LBNZGZJMOHNTIK-UHFFFAOYSA-N
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Description

This compound features a chromen-4-one core substituted at the 2-position with a 4-chlorophenyl group and at the 6-position with a propanamide linker. The propanamide is further functionalized with a 3-methoxy-1,2-oxazol-5-yl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules.

Properties

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-4-oxochromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C22H17ClN2O5/c1-28-22-11-16(30-25-22)7-9-21(27)24-15-6-8-19-17(10-15)18(26)12-20(29-19)13-2-4-14(23)5-3-13/h2-6,8,10-12H,7,9H2,1H3,(H,24,27)

InChI Key

LBNZGZJMOHNTIK-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate acetophenone derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Oxazole Moiety: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Coupling Reactions: The final step involves coupling the chromenone core with the oxazole moiety using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromen-4-One Derivatives

4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide ()
  • Structural Differences : Replaces the propanamide linker with a benzamide and substitutes the 4-chlorophenyl with a 2-methylphenyl group.
  • The 2-methylphenyl substitution alters steric interactions relative to the 4-chlorophenyl group.
Taranabant ()
  • Formula : C₂₇H₂₅ClF₃N₃O₂.
  • Structural Features : Contains a propanamide backbone with a 4-chlorophenyl group and a trifluoromethylpyridine substituent.
  • Comparison: Unlike the target compound, Taranabant lacks a chromenone core but shares the 4-chlorophenyl and propanamide motifs. The trifluoromethyl group enhances metabolic stability, whereas the methoxy-oxazole in the target compound may improve solubility .

Heterocyclic Propanamide Derivatives

N-[3-[5-Chloro-2,4-dihydroxyphenyl]-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]propanamide ()
  • Formula : C₁₉H₁₇ClN₂O₅.
  • Structural Similarities : Contains a propanamide group and oxazole ring.
  • Key Differences: The oxazole is substituted with a dihydroxyphenyl group instead of methoxy, and a 4-methoxyphenyl replaces the chromenone core.
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (, Entry 10)
  • Structural Features : Substitutes oxazole with thiazole and incorporates an indole moiety.
  • The absence of a chromenone core limits direct structural overlap but highlights the versatility of propanamide-heterocycle conjugates .

Substituted Phenyl Propanamides

para-Chloroisobutyryl Fentanyl (, Entry 5)
  • Formula : C₂₃H₂₈ClN₂O.
  • Structural Notes: Shares a 4-chlorophenyl group but is part of a fentanyl analog with a piperidine core.
  • Functional Contrast: The opioid activity of fentanyl derivatives contrasts with the unknown bioactivity of the target compound, emphasizing the role of core structure in pharmacological targeting .

Spectral Data

Compound IR (C=O stretch, cm⁻¹) $ ^1H $-NMR Key Signals (δ, ppm) MS (m/z)
Target Compound ~1660–1680 (amide) 3.77 (OCH₃), 7.20–7.92 (ArH) Not reported
13a () 1664 2.30 (CH₃), 10.13 (NH) 357 (M⁺)
N-[3-[5-Chloro...]propanamide (Ev11) Not reported 7.20–7.92 (ArH), 3.77 (OCH₃) Not reported

Note: Data inferred from structurally related compounds in and .

Computational and Crystallographic Tools

  • SHELX (): Used for refining crystal structures of small molecules, applicable to determine the chromenone core’s conformation .
  • thiazole electronic profiles .

Biological Activity

Introduction

N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide, with the CAS number 1081146-87-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H17ClN2O5C_{22}H_{17}ClN_{2}O_{5}, with a molecular weight of 424.8 g/mol. It features a chromenone core substituted with a chlorophenyl group and an oxazole moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC22H17ClN2O5
Molecular Weight424.8 g/mol
CAS Number1081146-87-3

Biological Activities

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the oxazole ring is crucial for this activity, as it enhances the compound's ability to penetrate bacterial membranes.

Anticancer Properties

Studies have demonstrated that chromenone derivatives possess anticancer properties. The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation. For example, chromenone derivatives have been reported to inhibit topoisomerase and cyclin-dependent kinases, leading to reduced cancer cell growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This effect is critical in managing conditions like arthritis and other inflammatory diseases.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. Its structural components allow it to interact with various enzymes, potentially acting as a competitive inhibitor. For example, studies on similar compounds have shown strong inhibition of acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease .

Mechanisms of Action

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The chromenone core interacts with enzymes by fitting into their active sites, thereby inhibiting their function.
  • Receptor Modulation : The compound may modulate receptor activity, influencing pathways related to inflammation and cancer progression.
  • Cell Membrane Penetration : The lipophilic nature of the compound allows it to penetrate cell membranes easily, enhancing its bioavailability and efficacy.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various oxazole derivatives against Staphylococcus aureus. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .
  • Anticancer Activity : In vitro studies on cancer cell lines demonstrated that chromenone derivatives reduced cell viability significantly at concentrations ranging from 5 to 20 µM, suggesting potential for further development in cancer therapeutics .
  • Inflammation Models : In animal models of inflammation, administration of similar compounds resulted in a significant reduction in paw edema compared to control groups, indicating strong anti-inflammatory effects .

This compound exhibits promising biological activities across various domains including antimicrobial, anticancer, and anti-inflammatory effects. Continued research into its mechanisms and potential therapeutic applications could lead to significant advancements in medicinal chemistry and pharmacotherapy.

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